3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol is a complex organic compound classified under the category of triazolopyrimidines. This compound features a unique structure that combines a triazole ring fused with a pyrimidine ring, along with a propanol side chain. It is identified by the molecular formula and has significant implications in medicinal chemistry, particularly in the development of anticancer agents.
The compound is documented in various chemical databases, including PubChem and ChEBI, where it is listed with its chemical identifiers and structural details. The compound's synthesis and biological activities have been explored in scientific literature, highlighting its potential applications in pharmacology.
3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms in their ring structure. This classification indicates its relevance in various biochemical pathways and interactions.
The synthesis of 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol involves several key steps:
Starting Materials: The synthesis typically begins with readily available precursors such as 2-aminopyridines and formamidoximes.
Cyclization: A critical step involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions using trifluoroacetic anhydride. This reaction facilitates the formation of the triazole ring.
Functionalization: The next step includes functionalizing the triazole ring through palladium-catalyzed tandem coupling reactions. This process introduces various functional groups that enhance the compound's biological activity.
Final Steps: The final steps involve purification and characterization of the synthesized compound to ensure its structural integrity and purity.
The molecular structure of 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol can be represented as follows:
The chemical reactivity of 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol is primarily influenced by its functional groups:
Reactions:
The mechanism of action for 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol involves interactions with various biological targets:
Process:
Research indicates that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HCT116), suggesting potential therapeutic applications.
The melting point and boiling point data are essential for understanding its stability and handling during synthesis and application processes.
3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol has several notable applications:
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core represents a bicyclic heteroaromatic system consisting of a triazole ring fused with a pyrimidine ring. This scaffold is isoelectronic with purines, enabling bioisosteric replacement strategies in drug design [4]. The TP system exhibits limited aromaticity but displays versatile tautomerism in hydroxyl- or mercapto-substituted derivatives, significantly impacting its pharmacophore properties. Key structural features include:
Pharmacologically, TP derivatives exhibit broad therapeutic potential due to their ability to mimic biomolecular motifs:
Table 1: Bioactive Derivatives of 1,2,4-Triazolo[1,5-a]pyrimidine Core
Compound | Substituents | Biological Activity | Reference |
---|---|---|---|
Essramycin (natural product) | Complex natural substituents | Broad-spectrum antibiotic (MIC 2-8 µg/mL) | [6] |
Trapidil | Diethylaminoethyl at C7 | PDGF antagonist (marketed vasodilator) | [4] |
CDK-2 inhibitor 19 | 2-Anilino-5-isopropyl | CDK-2 inhibition (IC₅₀ = 0.15 µM) | [4] |
Compound 9a | 6-Carboxylic acid derivative | DNA gyrase inhibition (IC₅₀ = 0.68 µM) | [6] |
TP chemistry originated with Bulow and Haas' 1909 synthesis, but therapeutic exploitation accelerated in the late 20th century [4]. Key milestones include:
Synthetic methodologies evolved concurrently:
Substituents at C5 and C7 critically influence TP bioactivity and physicochemical properties. 5,7-Dimethyl substitution enhances metabolic stability and lipophilicity (logP ~0.35 for related derivatives) [8]. Specific effects include:
Table 2: Impact of Substituents on TP Bioactivity
Position | Substituent Type | Biological Consequence | Exemplar Compound |
---|---|---|---|
C2 | Alkyl chains | Modulates membrane permeability; longer chains increase lipophilicity | 3-(TP-2-yl)propan-1-ol |
C5/C7 | Methyl groups | Optimizes steric/electronic fit in kinase pockets; enhances metabolic stability | 5,7-Dimethyl derivatives |
C6 | Carboxylic acid | Enables DNA gyrase binding via ionic interactions | Antimycobacterial agents [6] |
C6 | Hydroxyl/hydrazide | Augments antimicrobial spectrum and potency | DNA gyrase inhibitors [6] |
The propyl alcohol side chain in 3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol provides:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8